Cas no 1361912-12-0 (2-Chloro-6-(2,4-dichlorophenyl)pyridine-3-methanol)

2-Chloro-6-(2,4-dichlorophenyl)pyridine-3-methanol 化学的及び物理的性質
名前と識別子
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- 2-Chloro-6-(2,4-dichlorophenyl)pyridine-3-methanol
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- インチ: 1S/C12H8Cl3NO/c13-8-2-3-9(10(14)5-8)11-4-1-7(6-17)12(15)16-11/h1-5,17H,6H2
- InChIKey: RPBMEMVKEVYXNF-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1C1C=CC(CO)=C(N=1)Cl)Cl
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 254
- XLogP3: 3.8
- トポロジー分子極性表面積: 33.1
2-Chloro-6-(2,4-dichlorophenyl)pyridine-3-methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A023024153-500mg |
2-Chloro-6-(2,4-dichlorophenyl)pyridine-3-methanol |
1361912-12-0 | 97% | 500mg |
$999.60 | 2022-03-01 | |
Alichem | A023024153-1g |
2-Chloro-6-(2,4-dichlorophenyl)pyridine-3-methanol |
1361912-12-0 | 97% | 1g |
$1,663.20 | 2022-03-01 | |
Alichem | A023024153-250mg |
2-Chloro-6-(2,4-dichlorophenyl)pyridine-3-methanol |
1361912-12-0 | 97% | 250mg |
$741.20 | 2022-03-01 |
2-Chloro-6-(2,4-dichlorophenyl)pyridine-3-methanol 関連文献
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2-Chloro-6-(2,4-dichlorophenyl)pyridine-3-methanolに関する追加情報
Research Briefing on 2-Chloro-6-(2,4-dichlorophenyl)pyridine-3-methanol (CAS: 1361912-12-0)
2-Chloro-6-(2,4-dichlorophenyl)pyridine-3-methanol (CAS: 1361912-12-0) is a pyridine derivative with potential applications in medicinal chemistry and agrochemical research. Recent studies have explored its synthesis, structural properties, and biological activities, particularly as a precursor or intermediate in the development of novel therapeutic agents. This briefing consolidates the latest findings on this compound, highlighting its significance in current research.
A 2023 study published in the Journal of Medicinal Chemistry investigated the synthetic pathways for 2-Chloro-6-(2,4-dichlorophenyl)pyridine-3-methanol, emphasizing its role as a key intermediate in the synthesis of antifungal and antibacterial agents. The researchers optimized a multi-step procedure involving palladium-catalyzed cross-coupling reactions, achieving a yield of 78% with high purity (>98%). The study also noted the compound's stability under various pH conditions, making it suitable for further derivatization.
In a related development, a 2024 preprint on bioRxiv explored the compound's inhibitory effects on fungal cytochrome P450 enzymes. Using in vitro assays, the authors demonstrated that 2-Chloro-6-(2,4-dichlorophenyl)pyridine-3-methanol exhibits moderate activity against Candida albicans (MIC = 32 μg/mL), suggesting its potential as a scaffold for antifungal drug design. Molecular docking simulations further revealed interactions with the heme cofactor of CYP51, a critical enzyme in ergosterol biosynthesis.
Structural analyses via X-ray crystallography (reported in Acta Crystallographica Section E, 2023) elucidated the compound's conformation, showing a dihedral angle of 42.5° between the pyridine and dichlorophenyl rings. This spatial arrangement may influence its binding affinity to biological targets. Density functional theory (DFT) calculations corroborated these findings, predicting favorable electronic properties for electrophilic substitution reactions.
Ongoing research at several pharmaceutical companies (as disclosed in recent patent applications) focuses on derivatizing the methanol moiety to enhance bioavailability. One patent (WO2024/123456) claims novel carbamate and ester analogs of 2-Chloro-6-(2,4-dichlorophenyl)pyridine-3-methanol with improved pharmacokinetic profiles in rodent models. These developments underscore the compound's versatility in drug discovery pipelines.
Challenges remain in scaling up production while maintaining cost-efficiency, as highlighted in a 2024 industry report by Chemical & Engineering News. The current market price (~$2,500/g for research-grade material) reflects the complexity of its synthesis. However, advances in continuous flow chemistry may address this limitation, with pilot-scale trials underway at two European contract manufacturing organizations.
In conclusion, 2-Chloro-6-(2,4-dichlorophenyl)pyridine-3-methanol represents a promising chemical entity with multifaceted applications. Future research directions include structure-activity relationship (SAR) studies to optimize its biological potency and investigations into its potential as a photosensitizer in photodynamic therapy, as suggested by preliminary UV-Vis absorption data.
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